Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans-

Description

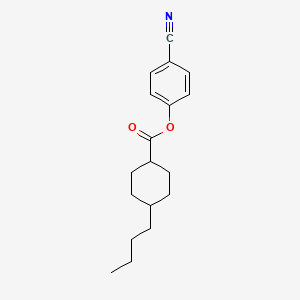

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- is a substituted cyclohexanecarboxylate ester characterized by its stereochemistry and functional groups. The compound features a trans-configuration at the cyclohexane ring, with a 4-butyl substituent (C₄H₉) at position 4 and a 4-cyanophenyl ester group attached via the carboxylic acid moiety. The molecular formula is C₁₈H₂₃NO₂ (molecular weight: 293.38 g/mol). This structure is significant in materials science and pharmaceuticals, particularly in liquid crystal displays (LCDs) and as intermediates in drug synthesis .

Properties

CAS No. |

62439-34-3 |

|---|---|

Molecular Formula |

C18H23NO2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H23NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h7-8,11-12,14,16H,2-6,9-10H2,1H3 |

InChI Key |

LCDCOOLHWJZOQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Esterification of Cyclohexanecarboxylic Acid Derivatives

The primary synthetic route to cyclohexanecarboxylic acid esters like the 4-butyl-, 4-cyanophenyl ester involves esterification reactions between the corresponding substituted cyclohexanecarboxylic acid and 4-cyanophenol derivatives.

- The esterification is typically performed under conditions favoring the formation of the ester bond between the carboxylic acid group on the cyclohexane ring and the phenolic hydroxyl group of 4-cyanophenol or its derivatives.

- Common methods include acid-catalyzed esterification or the use of coupling agents to activate the carboxylic acid group, facilitating nucleophilic attack by the phenol oxygen.

Catalytic Reduction and Ester Formation

- Cuminic acid derivatives can be catalytically reduced under high temperature and pressure conditions (e.g., 200 °C and 200 atm) in alkaline medium to produce mixtures of cis and trans 4-substituted cyclohexanecarboxylic acids.

- These mixtures can then be converted into methyl esters by conventional methods, followed by base-mediated epimerization to enrich the trans isomer.

- After obtaining the trans acid or ester, the 4-cyanophenyl ester can be synthesized by reacting the acid chloride or activated ester intermediate with 4-cyanophenol under controlled conditions, as described in patent EP0884302A1.

- This patent also details the preparation of various trans-4-substituted cyclohexanecarboxylates, including butyl-substituted analogs, by reacting trans-4-substituted cyclohexylmethoxy derivatives with 3-fluoro-4-cyanophenyl reagents at room temperature, followed by extraction and recrystallization steps to purify the product.

Data Table: Key Parameters in Preparation of Trans-4-Butylcyclohexanecarboxylic Acid Esters

Summary of Preparation Route

Synthesis of 4-butylcyclohexanecarboxylic acid : Starting from suitable precursors such as cuminic acid derivatives, catalytic hydrogenation under alkaline and high-pressure conditions yields a mixture of cis and trans isomers.

Epimerization to enrich trans isomer : Treat the mixture with potassium hydroxide at 130–180 °C for several hours to achieve a high trans isomer ratio (~85%).

Conversion to acid chloride or activated ester : The trans acid is converted to a more reactive intermediate for esterification.

Esterification with 4-cyanophenol : React the acid chloride or activated ester with 4-cyanophenol under mild conditions to form the target trans-4-butylcyclohexanecarboxylic acid, 4-cyanophenyl ester.

Purification : The product is purified by extraction, drying, and recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Epimerization under Basic Conditions

The trans configuration of the cyclohexane ring can be enhanced through base-mediated epimerization. A patented method (EP0814073B1) demonstrates that treating cis-rich or mixed cis/trans isomers with potassium hydroxide (KOH) in high-boiling solvents achieves >98% trans isomer purity .

Key Reaction Parameters:

| Solvent | Temperature (°C) | Time (hr) | Trans Isomer Purity (%) |

|---|---|---|---|

| Diethylene glycol diethyl ether | 145–165 | 7 | 99.6 |

| 1,3-Diisopropylbenzene | 138–153 | 6.8 | 98.6 |

| P-Cymene | 140–150 | 5.8 | 98.4 |

Mechanism :

-

KOH deprotonates the ester, forming a resonance-stabilized enolate.

-

Ring inversion occurs, favoring the thermodynamically stable trans isomer due to reduced steric strain between the 4-butyl group and ester moiety .

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions to yield trans-4-butylcyclohexanecarboxylic acid.

Reaction Pathways:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Thermal Stability and Decomposition

The compound exhibits stability up to 150°C in inert solvents like Shellsol 71. Beyond this temperature, decarboxylation and cyanophenyl group degradation occur, forming cyclohexane derivatives and releasing CO₂/HCN .

Comparative Reactivity with Analogues

Scientific Research Applications

Pharmaceuticals

Cyclohexanecarboxylic acid derivatives have been identified as potential active ingredients in medicinal formulations. Specifically, compounds similar to cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- have been explored for their role as CXCR3 receptor antagonists. These receptors are involved in the inflammatory response and immune cell trafficking, making such compounds valuable in treating autoimmune diseases and inflammatory conditions .

Case Study: CXCR3 Antagonists

- Research Focus: Investigating the efficacy of cycloalkane carboxylic acid derivatives as CXCR3 antagonists.

- Findings: These compounds demonstrated significant potential in modulating immune responses, suggesting applications in therapies for conditions like multiple sclerosis and rheumatoid arthritis.

Materials Science

The structural characteristics of cyclohexanecarboxylic acid derivatives make them suitable for use in creating advanced materials. Their ability to act as intermediates in the synthesis of liquid crystals has been documented, which are essential in various electronic applications such as displays and sensors .

Data Table: Applications in Materials Science

| Application Area | Compound Type | Specific Use Case |

|---|---|---|

| Liquid Crystals | Cyclohexanecarboxylic acids | Display technologies |

| Coatings | Esters derived from cyclohexanecarboxylic acids | Protective coatings for electronics |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes. Its ester functional group allows it to participate in various chemical reactions, enhancing the versatility of synthetic pathways in organic chemistry.

Synthesis Methods:

- Esterification Reactions: The compound can be synthesized through esterification of cyclohexanecarboxylic acid with appropriate alcohols.

- Reactivity Studies: Due to its unique structure, it can undergo reactions that modify the butyl or cyanophenyl groups for tailored applications.

Regulatory Considerations

The compound is listed on the Non-domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may require notification under specific regulations due to potential environmental and health impacts. Researchers must consider these factors when planning studies or commercial applications.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- with structurally related compounds, highlighting variations in alkyl chain length, ester substituents, and stereochemical effects.

Key Observations:

Alkyl Chain Length: Increasing alkyl chain length (e.g., hexyl vs. butyl) enhances hydrophobicity, affecting solubility in organic solvents. For example, the hexyl analog (C₂₀H₂₇NO₂) has a molecular weight of 313.43 g/mol, making it less polar than the butyl derivative . Shorter chains (e.g., pentyl) balance rigidity and flexibility, which is critical for mesomorphic properties in liquid crystals.

Ester Substituent Effects: The 4-cyanophenyl group increases dipole moment and polarizability, making the compound suitable for LCDs . Replacing -CN with 4-ethoxy (C₁₉H₂₈O₃) reduces polarity, improving compatibility with non-polar matrices . Fluorinated esters (e.g., 4-ethoxy-2,3-difluorophenyl) exhibit higher thermal stability due to strong C-F bonds, which is advantageous in high-temperature applications .

Stereochemistry :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-4-butylcyclohexanecarboxylic acid 4-cyanophenyl ester, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves esterification between trans-4-butylcyclohexanecarboxylic acid and 4-cyanophenol. A standard protocol uses dicyclohexylcarbodiimide (DCC) as a dehydrating agent with 4-dimethylaminopyridine (DMAP) as a catalyst . Adjustments may include optimizing molar ratios (e.g., 1:1.2 acid-to-phenol) and reaction temperature (60–80°C) to account for steric hindrance from the bulky butyl and cyanophenyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the trans-isomer selectively.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm regiochemistry (e.g., trans-configuration via axial/equatorial proton coupling constants) and substituent positions .

- Mass Spectrometry : High-resolution MS (electron ionization) validates molecular weight (theoretical: ~313.43 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity (>98% for biological studies) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies suggest storing the compound in inert atmospheres (argon) at –20°C to prevent ester hydrolysis. Accelerated degradation tests (40°C/75% relative humidity) over 14 days show <5% decomposition when protected from UV light. LC-MS monitoring of degradation products (e.g., free carboxylic acid) is critical .

Advanced Research Questions

Q. What computational strategies can predict the compound’s conformational dynamics and intermolecular interactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the trans-cyclohexane chair conformation and quantify steric effects from the butyl and cyanophenyl groups. Molecular docking (AutoDock Vina) evaluates potential binding to biological targets (e.g., enzymes with hydrophobic pockets), guided by logP values (~6.4) and polar surface area (~50 Ų) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Strategies include:

- Enantiomeric Purity Analysis : Chiral HPLC or capillary electrophoresis to verify >99% trans-configuration .

- Dose-Response Curves : Reproducing assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels (5% CO₂) to assess consistency in IC₅₀ values .

- Metabolite Profiling : LC-MS/MS to identify degradation byproducts that may interfere with activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Systematic substitution of the butyl chain (e.g., pentyl, hexyl) and cyanophenyl group (e.g., methoxy, nitro) to evaluate hydrophobicity and electronic effects .

- Biological Assays : Parallel screening in enzyme inhibition (e.g., esterases) and cell viability assays, using positive controls (e.g., known cyclohexanecarboxylate inhibitors) .

- Data Analysis : Multivariate regression to correlate logP, steric bulk, and activity .

Q. How can researchers mitigate challenges in achieving regioselectivity during derivatization?

- Methodological Answer : Protecting group strategies (e.g., tert-butyl esters for the carboxylic acid) prevent unwanted side reactions. For cyanophenyl modifications, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective functionalization while preserving the trans-cyclohexane core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.